molecular formula C9H12O3 B2456020 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 936803-80-4

5-Oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2456020
CAS No.: 936803-80-4
M. Wt: 168.192
InChI Key: VEIXZWOLIRWSDW-UHFFFAOYSA-N
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Description

5-Oxobicyclo[2.2.2]octane-2-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound, with the molecular formula C9H14O3, is notable for its stability and reactivity, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves a multi-step process. One common method is the aprotic double Michael addition. This process begins with the formation of lithium diisopropylamide in dry tetrahydrofuran at -78°C, followed by the addition of 3-methyl-2-cyclohexen-1-one and methyl (E)-crotonate. The reaction mixture is then allowed to warm to room temperature and quenched with hydrochloric acid. The resulting product is purified through extraction and distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

5-Oxobicyclo[2.2.2]octane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The pathways involved often include modulation of metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octane-2-carboxylic acid
  • 2-Oxabicyclo[2.2.2]octane
  • 2-Azabicyclo[2.2.2]octane-2-carboxylic acid

Comparison: 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its oxo group at the 5-position, which imparts distinct reactivity and stability compared to its analogs. For example, 2-Oxabicyclo[2.2.2]octane is used as a bioisostere of the phenyl ring, offering improved physicochemical properties in drug design . Similarly, 2-Azabicyclo[2.2.2]octane-2-carboxylic acid derivatives are explored for their biological activities .

Biological Activity

5-Oxobicyclo[2.2.2]octane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that incorporates a ketone and a carboxylic acid functional group. Its molecular formula is C9H14O2C_9H_{14}O_2, and it exhibits distinct physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight158.21 g/mol
Melting PointNot specified
SolubilityModerate in water
pKa (Carboxylic Group)4.4 to 5.6

1. Estrogen Receptor Modulation

Research indicates that compounds containing the bicyclo[2.2.2]octane scaffold, including this compound, act as estrogen receptor-beta agonists . This activity suggests potential applications in hormone-related therapies, particularly for conditions influenced by estrogen levels .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent . In vitro studies have demonstrated that it can inhibit nitric oxide (NO) production in LPS-induced macrophages, which is crucial for managing inflammatory responses .

3. Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Binding : Its structural similarity to known bioactive compounds allows it to bind effectively to specific receptors, such as estrogen receptors.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • Modification of Lipophilicity : The incorporation of the bicyclic structure alters the lipophilicity of related compounds, influencing their absorption and distribution in biological systems .

Study on Estrogen Receptor Agonism

A study explored the agonistic effects of various bicyclic compounds on estrogen receptors, highlighting that 5-oxobicyclo[2.2.2]octane derivatives showed significant binding affinity compared to traditional phenyl ring-containing compounds .

Anti-inflammatory Activity Assessment

In a recent investigation, researchers tested several derivatives of bicyclo[2.2.2]octane in RAW264.7 cells and found that those modified with carboxylic acids exhibited IC50 values comparable to established anti-inflammatory agents like curcumin .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and physicochemical properties of this compound compared to its analogs.

CompoundEstrogen Receptor ActivityAnti-inflammatory ActivityAntibacterial Activity
This compoundYesModerateYes
Traditional Phenyl CompoundsYesLowModerate
Other Bicyclic AnaloguesVariableHighVariable

Properties

IUPAC Name

5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXZWOLIRWSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester (Preparation 73, 390 g, 2.14 mol, 1.0 eq) was taken up in a mixture of THF:MeOH:water (2:2:1, 2.0 L). A solution of lithiumhydroxide monohydrate (198 g, 4.71 mol, 2.2 eq) in water (1.0 L) was added dropwise while a dark green solution emerged. The temperature was kept below 30° C. by cooling with a waterbath. The reaction mixture was washed with DCM (2×500 mL). The combined organic layers were extracted with water (300 mL). The combined aqueous layers were brought to pH ˜1 with concentrated HCl solution and subsequently extracted with DCM (4×300 mL). The combined organic layers were dried over sodium sulfate and the solvent was removed under reduced pressure and stripped with toluene (2×). This furnished title compound as a brownish solid (314 g, 1.87 mol, 87%).
Quantity
390 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
2 L
Type
solvent
Reaction Step One
Name
lithiumhydroxide monohydrate
Quantity
198 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
87%

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